molecular formula C11H8N4 B8423506 4-(1H-1,2,4-triazole-1-yl)-quinoline

4-(1H-1,2,4-triazole-1-yl)-quinoline

Cat. No.: B8423506
M. Wt: 196.21 g/mol
InChI Key: QCJBRMIMTULQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-triazole-1-yl)-quinoline is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)quinoline

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)11(5-6-13-10)15-8-12-7-14-15/h1-8H

InChI Key

QCJBRMIMTULQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.27 g of 4-chloro-quinoline, 1.38 g of 1H-1,2,4-triazole and 0.21 g of 1H-1,2,4-triazole hydrochloride are mixed in 10 ml of dimethyl-formamide for 1 hour at 80° C. The reaction mixture is added to 50 ml of water, neutralized with cc. aqueous ammonia, the precipitate is filtered, washed with water and recrystallized from 15 ml of ethanol. 2.47 g /63%/ of 4-(1H-1,2,4-triazole-1-yl)-quinoline (Substance 1) are obtained. M.p.:147°-149° C.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
1H-1,2,4-triazole hydrochloride
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.